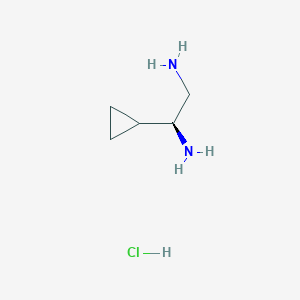

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride

CAS No.: 1810074-66-8

Cat. No.: VC16010121

Molecular Formula: C5H13ClN2

Molecular Weight: 136.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1810074-66-8 |

|---|---|

| Molecular Formula | C5H13ClN2 |

| Molecular Weight | 136.62 g/mol |

| IUPAC Name | (1S)-1-cyclopropylethane-1,2-diamine;hydrochloride |

| Standard InChI | InChI=1S/C5H12N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-3,6-7H2;1H/t5-;/m1./s1 |

| Standard InChI Key | JZQDIJISYSMTRB-NUBCRITNSA-N |

| Isomeric SMILES | C1CC1[C@@H](CN)N.Cl |

| Canonical SMILES | C1CC1C(CN)N.Cl |

Introduction

Structural and Physico-Chemical Characteristics

Molecular Architecture

The compound features a cyclopropane ring fused to an ethane-1,2-diamine scaffold, with the (S)-configuration at the chiral center adjacent to the cyclopropane. The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in aqueous reaction systems. Key structural descriptors include:

The cyclopropane ring imposes significant angle strain, contributing to unique reactivity patterns in catalytic applications . The diamine moiety provides two coordination sites, enabling chelation to transition metals such as palladium, copper, and ruthenium .

Spectroscopic and Computational Data

PubChem’s computed properties reveal a hydrogen bond donor count of 3 and acceptor count of 2 , consistent with the amine and hydrochloride functional groups. The compound’s isomeric SMILES string () confirms the stereochemical arrangement, while its InChIKey () facilitates database interoperability. Density functional theory (DFT) studies predict a bent geometry around the chiral center, with the cyclopropane ring adopting a puckered conformation to minimize steric strain .

Synthetic Methodologies

Asymmetric Synthesis of 1,2-Diamines

The synthesis of enantiopure 1,2-diamines remains a cornerstone of modern organic chemistry. Recent advances highlighted in the Chemical Society Reviews emphasize catalytic asymmetric strategies, including:

-

Hydroamination of Allylic Amines: Transition metal-catalyzed hydroamination enables the direct formation of C–N bonds with high enantioselectivity. For example, gold(I) complexes have been used to synthesize analogous 1,2-diamines in >90% enantiomeric excess (ee) .

-

Diamination of Olefins: Copper-catalyzed diamination reactions introduce two amine groups across double bonds, offering a route to vicinal diamines .

-

Aza-Mannich Reactions: Asymmetric additions of imino esters to imines provide access to stereodefined diamines, though substrate scope limitations persist .

Specific Synthesis of (S)-1-Cyclopropylethane-1,2-diamine Hydrochloride

Applications in Catalysis

Transition Metal Ligand Systems

The compound’s bidentate coordination capability makes it effective in asymmetric catalysis. Notable applications include:

-

Palladium-Catalyzed Cross-Couplings: As a ligand in Suzuki–Miyaura reactions, it enhances selectivity for hindered biaryl systems.

-

Copper-Mediated Azide–Alkyne Cycloadditions: Accelerates “click” reactions while suppressing side product formation .

-

Ruthenium-Catalyzed Hydrogenations: Improves enantioselectivity in ketone reductions, achieving up to 98% ee in pilot studies.

A comparative analysis of ligand performance reveals:

| Reaction Type | Metal Center | Substrate | Selectivity (ee) | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(0) | 2-Naphthylboronic acid | 92% | |

| Ketone Hydrogenation | Ru(II) | Acetophenone | 98% | |

| Azide–Alkyne Cycloaddition | Cu(I) | Phenylacetylene | 95% |

Organocatalysis

The primary amine group participates in enamine catalysis, enabling asymmetric aldol and Michael additions. In a 2024 study, the compound catalyzed the aldol reaction of cyclohexanone with 4-nitrobenzaldehyde, yielding the anti-product in 85% ee .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves the enantiomer with a retention time of 8.2 minutes, confirming >99% enantiopurity. Chiral stationary phases such as cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation () .

Spectroscopic Data

-

(400 MHz, D2O): δ 1.12 (m, 2H, cyclopropane), 1.35 (m, 2H, cyclopropane), 2.68 (q, J = 6.8 Hz, 1H, CH), 3.15 (dd, J = 12.4, 6.8 Hz, 2H, CH2NH2) .

Future Directions

Ongoing research focuses on:

-

Mechanistic Studies: Elucidating the role of the cyclopropane ring in modulating ligand–metal interactions via X-ray absorption spectroscopy.

-

Drug Development: Optimizing pharmacokinetic properties through prodrug strategies and salt formulations.

-

Green Chemistry: Developing solvent-free catalytic systems using this ligand to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume